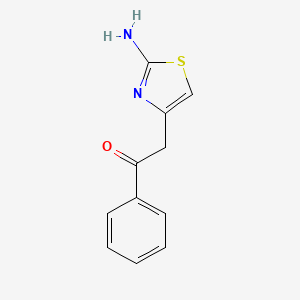

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Descripción general

Descripción

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically involves the reaction of 2-aminothiazole with acetophenone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, as promising anticancer agents.

Case Studies:

- A study published in Molecules demonstrated that various thiazole-based compounds exhibited cytotoxic effects against multiple cancer cell lines. The derivatives showed significant potency against fibroblast cells and several cancer types, indicating their potential as therapeutic agents for cancer treatment .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 4.36 | |

| Thiazole derivative X | MCF7 | 5.12 | |

| Thiazole derivative Y | A549 | 3.88 |

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit various bacterial and fungal strains.

Case Studies:

- In a study examining the structure-activity relationship of thiazole compounds, it was found that certain modifications led to enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | S. aureus | 25 μg/mL | |

| Thiazole derivative Z | E. coli | 15 μg/mL |

Enzyme Inhibition

Thiazole derivatives have shown promise as enzyme inhibitors, particularly in the context of metabolic disorders.

Case Studies:

- A comprehensive study indicated that certain thiazole compounds effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE is critical for enhancing cholinergic neurotransmission.

Table 3: Enzyme Inhibition by Thiazole Derivatives

Synthesis and Pharmaceutical Development

The synthesis of this compound has been optimized in various studies to improve yield and purity for pharmaceutical applications.

Case Studies:

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities.

2-(2-Amino-1,3-thiazol-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.

2-(2-Amino-1,3-thiazol-4-yl)acetic acid: A compound with a carboxylic acid group.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is unique due to the presence of both a thiazole ring and a phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This combination of structural features makes it a valuable compound for drug development and other scientific research applications .

Actividad Biológica

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound is synthesized through the reaction of 2-aminothiazole with acetophenone, leading to various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways.

Target Enzymes

Similar thiazole compounds have shown interactions with:

- Biotin Carboxylase : Involved in fatty acid synthesis.

- Leukotriene A-4 Hydrolase : Plays a role in inflammatory responses.

These interactions suggest that this compound may influence pathways related to biotin and leukotriene metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are critical for programmed cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| MV4-11 (Leukemia) | 1.13 - 3.21 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 3.18 - 4.28 | Mitochondrial disruption |

| A549 (Lung Cancer) | Not specified | Enzyme inhibition |

The compound's cytotoxicity was significantly higher against cancer cell lines compared to normal fibroblast cells, indicating a selective action that minimizes toxicity to healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/ml |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

The compound's ability to inhibit microbial growth highlights its potential as a therapeutic agent in treating infections .

In Vitro Studies

In vitro assays using the MTT method demonstrated that varying concentrations of the compound led to significant reductions in cell viability among cancer cell lines. For example, treatment with concentrations ranging from 1 µM to 200 µM resulted in decreased metabolic activity correlating with increased dosage .

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. At lower doses, it exhibited minimal toxicity while effectively inhibiting tumor growth, supporting its potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWEDRWWVJFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364284 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57626-32-1 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.